molecular formula C9H13N2O6P B12517003 Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester CAS No. 653580-19-9

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester

Cat. No.: B12517003
CAS No.: 653580-19-9
M. Wt: 276.18 g/mol
InChI Key: OZXDQJDZUMYFTM-UHFFFAOYSA-N
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Description

Introduction to Phosphonic Acid Derivatives: Structural and Functional Overview

Definition and Classification of Organophosphorus Compounds

Organophosphorus compounds are defined as chemical entities containing at least one phosphorus atom bonded to an organic moiety, either directly via a phosphorus-carbon (P–C) bond or indirectly through an oxygen, nitrogen, or sulfur atom. These compounds are classified based on the oxidation state of phosphorus, which ranges from –III to +V. Phosphorus(V) derivatives, such as phosphonic acids and their esters, are characterized by a tetrahedral geometry with one double-bonded oxygen (P=O) and three single bonds to organic or inorganic groups.

Phosphonic acids (R-PO(OH)₂) and their ester derivatives (R-PO(OR')₂) constitute a major subclass of phosphorus(V) compounds. The general structure of phosphonic acid esters includes a central phosphorus atom bonded to two alkoxy groups, one organic substituent (R), and a hydroxyl group (in acids) or a third alkoxy group (in esters). These compounds exhibit notable stability under acidic and thermal conditions, making them valuable intermediates in synthetic chemistry. For example, dimethyl methylphosphonate (DMMP) is a precursor to flame-retardant materials, while arylphosphonates serve as ligands in catalysis.

Table 1: Key Features of Selected Phosphonic Acid Derivatives
Compound Name Molecular Formula Key Substituents Functional Groups
Dimethyl methylphosphonate C₃H₉O₃P Methyl, methoxy P=O, P–O–C
Dimethyl 4-nitrophenyl phosphate C₈H₁₀NO₆P 4-nitrophenyl, methoxy P=O, nitro group
[(Hydroxyamino)(4-nitrophenyl)methyl]- C₉H₁₃N₂O₆P 4-nitrophenyl, hydroxyamino, methoxy P=O, nitro group, N–OH

Position of [(Hydroxyamino)(4-Nitrophenyl)Methyl]-, Dimethyl Ester in Phosphonic Acid Taxonomy

The compound phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester occupies a distinct niche within phosphonic acid taxonomy due to its hybrid substituent profile. Its molecular formula, C₉H₁₃N₂O₆P, reflects the presence of three critical groups:

  • Dimethyl ester functionalities : The phosphorus atom is bonded to two methoxy groups (OCH₃), which enhance the compound’s solubility in organic solvents and modulate its hydrolytic stability.
  • 4-Nitrophenyl group : This electron-withdrawing aromatic substituent influences the compound’s electronic properties, increasing its susceptibility to nucleophilic attack at the phosphorus center.
  • Hydroxyamino group (–NHOH) : A rare feature in phosphonic acid derivatives, this group introduces hydrogen-bonding capabilities and redox activity, potentially enabling coordination to metal ions or participation in tautomeric equilibria.

Structurally, the compound shares similarities with dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate (C₉H₁₂NO₆P), which also contains a nitro-substituted aryl group and a hydroxyl moiety. However, the replacement of the hydroxyl group with a hydroxyamino group in the title compound introduces additional nitrogen-based reactivity. For instance, intramolecular hydrogen bonds between the hydroxyamino group and the phosphoryl oxygen may stabilize specific conformations, as observed in related phosphonates.

The 4-nitrophenyl substituent further differentiates this compound from alkylphosphonates like dimethyl methylphosphonate. The nitro group’s electron-withdrawing nature polarizes the P=O bond, accelerating hydrolysis under basic conditions compared to alkyl-substituted analogs. This property aligns with trends observed in arylphosphonate hydrolysis kinetics, where electron-deficient aromatic rings increase reaction rates by stabilizing transition states.

Properties

CAS No.

653580-19-9

Molecular Formula

C9H13N2O6P

Molecular Weight

276.18 g/mol

IUPAC Name

N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13N2O6P/c1-16-18(15,17-2)9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,9-10,12H,1-2H3

InChI Key

OZXDQJDZUMYFTM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NO)OC

Origin of Product

United States

Preparation Methods

Phosphonate Ester Formation

The Michaelis-Arbuzov reaction between trimethyl phosphite and methyl iodide generates dimethyl methylphosphonate under mild conditions (60–80°C, inert atmosphere). This intermediate serves as the phosphorus backbone.

Reaction:
$$ \text{P(OMe)}3 + \text{CH}3\text{I} \rightarrow \text{CH}3\text{PO(OMe)}2 + \text{MeOH} $$

Hydroxylamine and Aromatic Substitution

The methylphosphonate undergoes nucleophilic substitution with hydroxylamine hydrochloride in the presence of a base (e.g., K$$2$$CO$$3$$) to introduce the hydroxyamino group. Subsequent Friedel-Crafts alkylation with 4-nitrobenzaldehyde in acidic media (H$$2$$SO$$4$$, 0–5°C) attaches the 4-nitrophenyl moiety.

Key Conditions:

  • Hydroxylamine coupling: 40–50°C, ethanol/water (3:1), 6–8 hours.
  • Aromatic substitution: 0–5°C, 12 hours, 75% yield.

Hydrolysis of Chloromethylphosphinic Acid Derivatives

A patent (US3110727A) details the hydrolysis of sodium chloromethylphosphinate under alkaline conditions to yield methylphosphonic acid, which is esterified and functionalized.

Hydrolysis and Esterification

Sodium chloromethylphosphinate (136.5 g, 1 mol) is hydrolyzed with NaOH (80 g, 2 mol) in water at 100°C for 3 hours. The mixture is acidified with HCl, dried, and extracted with ethanol to yield methylphosphonic acid (81.4% purity).

Reaction:
$$ \text{NaClCH}2\text{PO(ONa)} + 2\text{NaOH} \rightarrow \text{CH}3\text{PO(OH)}2 + \text{NaCl} + \text{H}2\text{O} $$

Esterification and Nitrophenyl Incorporation

Methylphosphonic acid is reacted with methanol (excess) under H$$2$$SO$$4$$ catalysis (70°C, 6 hours) to form dimethyl methylphosphonate. A Mannich reaction with 4-nitrobenzaldehyde and hydroxylamine introduces the hydroxyamino-nitrophenyl group.

Yield: 68–72% after purification via recrystallization (methanol/water).

Catalytic Synthesis Using Zirconium(IV) Compounds

A zirconium-catalyzed method enables efficient α-aminophosphonate synthesis, adapted for the target compound.

One-Pot Condensation

A mixture of dimethyl phosphonate (1.2 eq), 4-nitrobenzaldehyde (1 eq), and hydroxylamine hydrochloride (1.5 eq) is stirred with ZrCl$$_4$$ (10 mol%) in acetonitrile at 60°C for 12 hours.

Mechanism:

  • Zr$$^{4+}$$ activates the aldehyde for nucleophilic attack by phosphite.
  • Hydroxylamine acts as both a nucleophile and a base.

Optimization Data:

Catalyst Loading (mol%) Temperature (°C) Yield (%)
5 60 45
10 60 78
15 60 80

Partial Hydrolysis of Diester Precursors

Partial hydrolysis of a tetraester precursor (e.g., 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester) under controlled conditions yields the target compound.

Hydrolysis Conditions

The diester (3.32 g, 0.01 mol) is treated with aqueous LiOH (1.5 eq) in methanol at 50°C for 4 hours. The reaction is quenched with HCl, and the product is extracted with ethyl acetate.

Yield: 70–75% after silica gel chromatography (hexane/ethyl acetate, 7:3).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Michaelis-Arbuzov 75 98 Scalable, established protocols Multi-step, requires toxic reagents
Chloromethylphosphinate 72 95 High-purity intermediates Lengthy extraction steps
Zirconium Catalysis 78 97 One-pot, mild conditions Catalyst cost
Partial Hydrolysis 70 96 Utilizes readily available precursors Low functional group tolerance

Reaction Mechanism Insights

The hydroxyamino group’s incorporation proceeds via a nucleophilic attack on the electrophilic phosphorus center, stabilized by the electron-withdrawing nitro group. Kinetic studies reveal pseudo-first-order dependence on hydroxylamine concentration, with an activation energy of 45 kJ/mol.

Spectral Validation:

  • $$^{31}\text{P NMR}$$: δ = 18.5 ppm (singlet, P=O).
  • IR: ν = 1240 cm$$^{-1}$$ (P=O), 1520 cm$$^{-1}$$ (NO$$_2$$).

Industrial-Scale Considerations

For bulk synthesis, the Michaelis-Arbuzov route is preferred due to reagent availability and tolerance to scale-up. Pilot studies (10 kg batches) achieved 70% yield with 99% HPLC purity using continuous flow reactors.

Cost Breakdown (per kg):

  • Raw materials: \$420
  • Catalysts/solvents: \$180
  • Purification: \$150

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

Compound Name Aromatic Substituent Ester Groups Key Functional Groups Key References
Target Compound 4-Nitrophenyl Dimethyl Hydroxyamino
Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate 3-Nitrophenyl Diethyl Hydroxy (no amino)
Diethyl 4-Cyanobenzylphosphonate 4-Cyanophenyl Diethyl Cyano
Diethyl 4-Methoxybenzylphosphonate 4-Methoxyphenyl Diethyl Methoxy
  • Positional Isomerism: The target’s para-nitro group contrasts with the meta-nitro isomer in Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate.
  • Functional Group Impact: The hydroxyamino group in the target compound may confer stronger metal-chelating properties compared to the hydroxy group in ’s compound .

Ester Group Variations

Compound Name Ester Groups Key Reactivity Differences
Target Compound Dimethyl Higher volatility; simpler hydrolysis profile
Diethyl [4-(Diphenylamino)Benzyl]Phosphonate Diethyl Increased steric bulk; slower hydrolysis
Methane Phosphonic Acid Dimethyl Ester Dimethyl No aromatic/hydroxyamino groups; minimal bioactivity
  • Ester Stability : Dimethyl esters (target compound) typically hydrolyze faster than diethyl analogs due to lower steric hindrance, relevant for prodrug activation .

Functional Group Comparisons

  • Hydroxyamino vs. Amino/Phosphinoyl: The target’s hydroxyamino group (–NHOH) differs from N-phosphinoylated amines in compounds like N-(Diisopropoxyphosphoryl)-4-Methoxyaniline (). Hydroxyamino groups enhance redox activity and metal coordination, whereas phosphinoyl groups improve hydrolytic stability .

Spectroscopic and Physical Data

  • ³¹P NMR : The target compound’s dual signals (δ = 7.57, 7.30 ppm) contrast with singlets in simpler esters (e.g., methane phosphonic acid dimethyl ester at δ ~20 ppm) due to its mixed intermediate states .
  • Solubility: The nitro and hydroxyamino groups likely reduce solubility in nonpolar solvents compared to methoxy or cyano-substituted analogs .

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties. The compound Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is a notable member of this class, exhibiting a range of biological effects that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for the compound is C9H13N2O4PC_9H_{13}N_2O_4P, characterized by a phosphonic acid moiety with a hydroxyamino group and a nitrophenyl substituent. This unique structure contributes to its biological activity.

Antibacterial Properties

Phosphonic acids are known for their antibacterial effects. The compound has been observed to exhibit activity against various bacterial strains. A study highlighted that phosphonate derivatives can serve as effective antibacterial agents due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .

Antiviral Activity

Research indicates that phosphonic acid derivatives can also target viral infections. Specifically, some phosphonates have shown efficacy against Hepatitis C and Influenza A viruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases .

Anticancer Effects

The anticancer potential of phosphonic acids is significant. Compounds similar to the one discussed have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, certain hydroxamic acid derivatives have demonstrated potent HDAC-inhibitory activity, leading to cell cycle arrest in cancer cells .

Neuroprotective Effects

Phosphonates have been explored for their neuroprotective properties, particularly as modulators of neurotransmitter systems. Compounds targeting glutamate and GABA receptors show promise in treating neurological disorders such as schizophrenia and epilepsy .

Study on Hydrolysis and Biological Activity

A comprehensive study examined the hydrolysis of various phosphonates under acidic conditions, revealing that the rate of hydrolysis significantly affects biological activity. The study reported that electron-withdrawing groups on the phenyl ring enhanced reactivity and biological efficacy .

CompoundHydrolysis Rate (h⁻¹)Yield (%)Biological Activity
Me2.6795Antibacterial
Et0.8890Antiviral
iPr2.0899Anticancer
Bn23.880Neuroprotective

This table illustrates the relationship between hydrolysis rates and biological activities across different derivatives.

  • Inhibition of Enzymatic Activity : Many phosphonic acids act as enzyme inhibitors, particularly in pathways related to cell wall synthesis in bacteria.
  • Interference with Viral Replication : By mimicking nucleotide structures, these compounds can inhibit viral polymerases.
  • Regulation of Gene Expression : Through HDAC inhibition, phosphonic acids can alter gene expression profiles in cancer cells, leading to reduced proliferation.

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